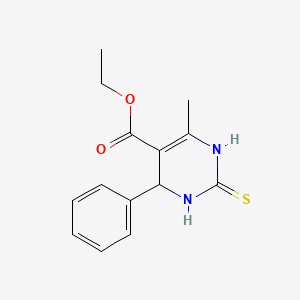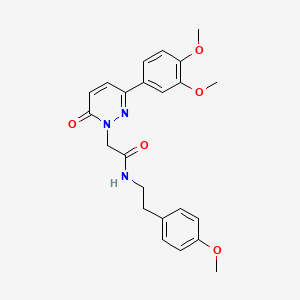
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21FN4O4 and its molecular weight is 472.476. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Facile Synthesis and Derivative Formation
Research has demonstrated methods for synthesizing quinazoline derivatives, starting from basic components such as fluorobenzoic acid. A key step involves the formation of the quinazolinedione ring through intramolecular nucleophilic displacement, further leading to the incorporation of various functional groups to create a wide array of derivatives. This process is crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Tran et al., 2005).
Biological Activity and Natural Product Analogs
The synthesis of 1,2,4-oxadiazole derivatives has been explored due to their biological significance. For instance, novel bioactive compounds bearing the 1,2,4-oxadiazole moiety have been synthesized and tested for antitumor activity, showcasing the importance of these structures in developing potential therapeutic agents (Maftei et al., 2013).
Antiproliferative Properties
The synthesis and evaluation of fluorine-containing derivatives have revealed substances with marked antiproliferative activity against certain cancer cell lines. The mechanism of action may involve inducing apoptosis and impairing the regular cell cycle, highlighting the potential of these compounds in cancer therapy (Khlebnikova et al., 2020).
Herbicidal Applications
Research into triketone-containing quinazoline-2,4-dione derivatives has opened new avenues in agricultural chemistry. These compounds exhibit significant herbicidal activity against a broad spectrum of weeds, offering a potential for the development of new herbicides with excellent crop selectivity (Wang et al., 2014).
Microbial Resistance Mechanisms
The study of quinazolinediones and their fluoroquinolone-like properties has provided insights into bacterial resistance mechanisms, especially in mycobacteria. These compounds offer a framework for developing new antibacterial agents capable of overcoming existing resistance pathways (Malik et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2,4(1H,3H)-quinazolinedione. The second intermediate is 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-isopropoxybenzohydrazide and 2,4(1H,3H)-quinazolinedione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2,4(1H,3H)-quinazolinedione", "4-isopropoxybenzohydrazide", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- React 2-fluorobenzylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione:", "- React 4-isopropoxybenzohydrazide with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine with a coupling agent and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with a palladium catalyst and a solvent in the presence of a base to form the final product, 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1206985-27-4 |
Nom du produit |
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H21FN4O4 |
Poids moléculaire |
472.476 |
Nom IUPAC |
3-[(2-fluorophenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21FN4O4/c1-15(2)34-19-10-7-16(8-11-19)23-29-24(35-30-23)17-9-12-20-22(13-17)28-26(33)31(25(20)32)14-18-5-3-4-6-21(18)27/h3-13,15H,14H2,1-2H3,(H,28,33) |
Clé InChI |
ZEICFHUSFBFIJU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)



![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)
![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)
